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Compound of Interest

Compound Name: 2,2-Diethyl-1-pentanol

CAS No.: 14202-62-1

Cat. No.: B082163

Get Quote

Executive Summary & Strategic Rationale
The synthesis of 2,2-diethyl-1-pentanol (CAS: 14202-62-1) presents a specific challenge in

organic synthesis: the construction of a quaternary carbon center adjacent to a hydroxyl group.

Unlike linear fatty alcohols, the geminal diethyl substitution at the

-position introduces significant steric bulk, rendering standard nucleophilic substitutions (SN2)
on precursors difficult and making the corresponding carboxylic acid derivatives resistant to
hydrolysis.

This guide rejects the conventional "Grignard-Carboxylation" route (which suffers from

elimination side-reactions during tertiary halide formation) in favor of a Sequential Nitrile

Alkylation & Reductive Cleavage pathway. This approach offers superior atom economy, avoids

unstable tertiary halide intermediates, and utilizes the DIBAL-H reduction strategy to bypass

the kinetically sluggish hydrolysis of sterically hindered amides.
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Parameter Specification

IUPAC Name 2,2-Diethylpentan-1-ol

Molecular Formula

Molecular Weight 144.25 g/mol

Key Structural Feature -Quaternary Center (Neo-structure)

Primary Challenge Steric hindrance impeding carbonyl attack

Retrosynthetic Analysis
The logical disconnection relies on the stability of the nitrile anion. By utilizing 2-

ethylbutyronitrile as the scaffold, we can install the propyl chain via enolate alkylation. The

resulting quaternary nitrile is then chemically reduced to the aldehyde (avoiding the carboxylic

acid state entirely) and subsequently to the alcohol.
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Figure 1: Retrosynthetic disconnection showing the Nitrile-Aldehyde-Alcohol pathway.

Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
Objective: Synthesis of 2,2-Diethylpentanenitrile. Mechanism:

Alkylation of a lithiated nitrile anion.

Reagents & Stoichiometry:
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Reagent Equiv. Role

2-Ethylbutyronitrile 1.0 Substrate

LDA (Lithium

Diisopropylamide)
1.1 Non-nucleophilic Base

1-Iodopropane 1.2 Electrophile

THF (Anhydrous) Solvent Medium (0.5 M)

| DMPU | 2.0 | Co-solvent (optional for rate) |

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with

anhydrous THF and cool to -78°C (dry ice/acetone bath).

Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise via syringe over 20 minutes.

Maintain internal temperature below -70°C.

Mechanistic Note: The

-proton of 2-ethylbutyronitrile is removed to form the ketenimine-like anion.

Substrate Addition: Add 2-Ethylbutyronitrile dropwise. Stir at -78°C for 45 minutes to ensure

complete metallation.

Alkylation: Add 1-Iodopropane (freshly distilled) slowly.

Critical Control Point: The reaction is sluggish due to sterics. After addition, allow the

mixture to warm slowly to room temperature over 4 hours.

Quench: Quench with saturated

solution.

Workup: Extract with
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(3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Distillation under reduced pressure. The quaternary nitrile is stable and volatile.

Phase 2: Selective Reduction to Aldehyde
Objective: Conversion to 2,2-Diethylpentanal. Rationale: Direct hydrolysis of the nitrile to the

acid requires harsh conditions (

/160°C) due to the adjacent quaternary center. Reduction to the aldehyde using DIBAL-H is
milder and higher yielding.

Protocol:

Setup: Dissolve the purified nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or

Toluene (0.2 M) under Argon. Cool to -78°C.

Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 30 minutes.

Mechanism:[1][2] DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the

carbon to form a stable aluminum-imine complex. This intermediate does not collapse to

the amine at low temperatures.

Hydrolysis: Stir for 2 hours at -78°C. Carefully quench by adding Methanol (excess) followed

by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

Emulsion Breaking: Stir the biphasic mixture vigorously for 2-3 hours at room temperature

until the aluminum emulsion clears (Rochelle's salt chelates the aluminum).

Isolation: Separate layers, extract aqueous with DCM, dry, and concentrate to yield crude

2,2-diethylpentanal.

Phase 3: Final Reduction to Alcohol
Objective: Synthesis of 2,2-Diethyl-1-pentanol.

Protocol:
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Reaction: Dissolve crude aldehyde in Methanol (0.5 M). Cool to 0°C.

Addition: Add

(0.5 equiv - note: 1 mole of borohydride provides 4 hydrides) portion-wise.

Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexanes). The aldehyde spot should

disappear rapidly (<30 mins).

Workup: Quench with 1N HCl (carefully, to pH 5). Extract with Ethyl Acetate.[3]

Final Purification: Fractional distillation.

Target BP: ~195-200°C (estimated at atm pressure); ~85-90°C at 10 mmHg.

Mechanistic Pathway & Logic[4]
The following diagram illustrates the transformation of the carbon skeleton and the electronic

flow, highlighting the circumvention of the difficult amide hydrolysis.
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Figure 2: Reaction mechanism flow from starting nitrile to final alcohol.

Critical Control Points & Troubleshooting
Steric Hindrance Effects
The geminal diethyl groups create a "neopentyl-like" environment.

Issue: Incomplete alkylation in Phase 1.

Solution: Use DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent. It solvates the lithium

cation, creating a "naked" enolate that is significantly more nucleophilic.
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The DIBAL Trap
Issue: Over-reduction to the amine or no reaction.

Solution: Temperature control is absolute. If the reaction warms above -50°C before

quenching, the aluminum-imine complex may rearrange or reduce further. Conversely, if the

quench is not acidic enough, the imine may not hydrolyze to the aldehyde.

Safety Profile (GHS)
LDA: Pyrophoric. Handle under strict inert atmosphere.

1-Iodopropane: Alkylating agent. Carcinogen suspect.[3] Use in fume hood.

2,2-Diethyl-1-pentanol: Likely skin/eye irritant (based on isomeric 2-ethylhexanol data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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